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Cat. No.: B1590643 Get Quote

An In-depth Technical Guide to 2-Chloro-6-methoxyquinoxaline

Introduction
2-Chloro-6-methoxyquinoxaline stands as a pivotal heterocyclic building block for

professionals in drug discovery and medicinal chemistry. As a derivative of quinoxaline, a

benzopyrazine ring system, it is a scaffold found in a wide array of biologically active

molecules.[1][2] The strategic placement of a chloro group at the 2-position and a methoxy

group at the 6-position imparts a unique reactivity profile, making it an exceptionally versatile

intermediate for the synthesis of complex molecular architectures.[3][4] This guide offers a

comprehensive exploration of the physical and chemical properties, synthesis, characterization,

and reactivity of 2-Chloro-6-methoxyquinoxaline, providing researchers with the foundational

knowledge required for its effective application.

Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of a synthetic intermediate is critical

for its successful application in experimental workflows. The key identifiers and computed

properties for 2-Chloro-6-methoxyquinoxaline are summarized below.
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Property Value Source

IUPAC Name 2-chloro-6-methoxyquinoxaline PubChem[5]

CAS Number 55687-11-1 PubChem[5]

Molecular Formula C₉H₇ClN₂O PubChem[5]

Molecular Weight 194.62 g/mol PubChem[5]

Canonical SMILES
COC1=CC2=NC=C(N=C2C=C

1)Cl
PubChem[5]

InChI Key
SXUWYCHACCYVMS-

UHFFFAOYSA-N
PubChem[5]

XLogP3 2.2 PubChem[5]

Hydrogen Bond Donor Count 0 PubChem[5]

Hydrogen Bond Acceptor

Count
3 PubChem[5]

Rotatable Bond Count 1 PubChem[5]

Synthesis and Purification
The synthesis of 2-Chloro-6-methoxyquinoxaline is reliably achieved through the chlorination

of its corresponding quinoxalinone precursor. The protocol described herein is a robust method

that leverages common laboratory reagents.

Causality in Experimental Design
The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is deliberate. It serves as

both a reagent and a solvent in excess, effectively converting the hydroxyl group of the

precursor, 6-methoxyquinoxalin-2(1H)-one, into a chloro group. Heating the reaction to reflux

provides the necessary activation energy for this transformation to proceed efficiently. The

subsequent workup, involving quenching with ice water and neutralization, is critical for safely

handling the excess phosphoryl chloride and isolating the product. Purification via silica gel

column chromatography is a standard and effective method for separating the target compound

from any unreacted starting material or byproducts.
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Detailed Synthesis Protocol
Precursor Synthesis: The synthesis begins with the condensation of 4-methoxybenzene-1,2-

diamine with a 50% solution of ethyl 2-oxoacetate in ethanol. The reaction is stirred at room

temperature. Upon completion, the mixture is concentrated under reduced pressure, and the

resulting residue is recrystallized from methanol to yield a mixture of 6-methoxyquinoxalin-

2(1H)-one and its isomer, 7-methoxyquinoxalin-2(1H)-one.[6]

Chlorination: The mixture of quinoxalinone isomers (e.g., 5.67 g, 32.20 mmol) is dissolved in

phosphoryl chloride (120 mL).[6]

Reaction Condition: The solution is heated to reflux and maintained at this temperature for 1

hour.[6] The progress of the reaction should be monitored by Thin-Layer Chromatography

(TLC) to ensure the complete consumption of the starting material.

Workup: After cooling to room temperature, the excess phosphoryl chloride is carefully

removed by evaporation under reduced pressure. The residue is then cautiously quenched

by adding it to ice water.[6]

Neutralization and Extraction: The pH of the aqueous solution is adjusted to alkaline using a

sodium carbonate solution. The aqueous phase is then extracted multiple times with a

suitable organic solvent, such as ethyl acetate (e.g., 3 x 200 mL).[6]

Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure to yield the crude product.[6]

Purification: The crude 2-Chloro-6-methoxyquinoxaline is purified by silica gel column

chromatography, typically using a gradient elution system of ethyl acetate in hexane (e.g.,

0% to 5% ethyl acetate) to afford the pure compound.[6]
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Caption: Synthesis workflow for 2-Chloro-6-methoxyquinoxaline.

Spectroscopic and Analytical Characterization
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Confirmation of the structure and purity of the synthesized 2-Chloro-6-methoxyquinoxaline is

paramount. A combination of spectroscopic techniques is employed for this purpose.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the quinoxaline ring and a singlet for the methoxy group protons. The chemical

shifts and coupling patterns of the aromatic protons provide definitive information about

the substitution pattern.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in

the molecule, including the carbons of the quinoxaline core and the methoxy group. The

chemical shifts are indicative of the electronic environment of each carbon.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the

compound. The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic

[M+2]⁺ peak with an intensity approximately one-third of the molecular ion peak, which is

indicative of the presence of a single chlorine atom.[8][9]

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional

groups present in the molecule. Key absorptions would include C-H stretching for the

aromatic and methyl groups, C=N and C=C stretching vibrations characteristic of the

quinoxaline ring, and C-O stretching for the methoxy group.[10][11]

Chemical Reactivity and Applications in Synthesis
The synthetic utility of 2-Chloro-6-methoxyquinoxaline is primarily derived from the reactivity

of the chloro substituent at the 2-position.

Core Reactivity Principles
The quinoxaline ring system is inherently electron-deficient due to the presence of two

electronegative nitrogen atoms. This electronic property creates a significant partial positive

charge on the carbon atom attached to the chlorine, making it highly susceptible to nucleophilic

attack.[4] While the methoxy group at the 6-position is an electron-donating group, the overall

electron-withdrawing nature of the pyrazine ring dominates, activating the C2-Cl bond for

displacement reactions.
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Key Reactions
Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction pathway for 2-
Chloro-6-methoxyquinoxaline. The activated chloro group can be readily displaced by a

wide variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a

cornerstone for introducing diverse functional groups and building molecular complexity,

making it a valuable tool in the synthesis of pharmaceutical candidates.[3]

Palladium-Catalyzed Cross-Coupling Reactions: The C2-Cl bond can also participate in

various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-

Hartwig amination reactions. These powerful methods allow for the formation of new carbon-

carbon and carbon-nitrogen bonds, further expanding the synthetic possibilities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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